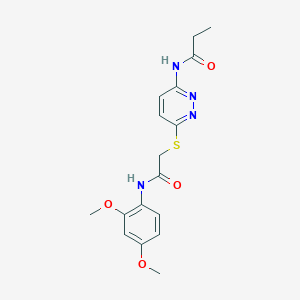

N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide” is a complex organic compound. It contains a pyridazine ring, which is a type of heterocyclic aromatic organic compound. It also has an amide group (-CONH2), a thioether group (-S-), and a 2,4-dimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridazine ring and the amide group could have significant implications for the compound’s reactivity and stability .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyridazine ring, the amide group, and the 2,4-dimethoxyphenyl group could all potentially participate in chemical reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity of Novel Compounds

One study focuses on the synthesis of novel heterocyclic aryl monoazo organic compounds, which are utilized for dyeing polyester fabrics and investigated for their antioxidant, antitumor, and antimicrobial activities. These compounds, including derivatives like 3-amino-4,6-diphenyl-N-(5-arylazothiazol-2-yl)selenopheno[2,3-b]pyridazine-2-carboxamide, demonstrate high efficiency in vitro, suggesting their potential for various life applications including sterile and/or biologically active fabrics (Khalifa et al., 2015).

Antimicrobial and Antioxidant Properties

Another study explores the synthesis of pyridine and fused pyridine derivatives, starting from a specific hydrazinyl pyridine derivative. These compounds undergo various chemical treatments to produce triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. The newly synthesized compounds are subjected to molecular docking screenings and show antimicrobial and antioxidant activity, highlighting their potential as therapeutic agents (Flefel et al., 2018).

Heterocyclic Synthesis Using Enaminones

Research into the use of enaminones as building blocks in heterocyclic synthesis has led to new syntheses of nicotinic acid and thienopyridine derivatives. This approach involves reacting specific compounds with dimethylformamide dimethylacetal to afford dienaminone and enaminone derivatives, which are then used to yield various heterocyclic compounds. Such methodologies could be instrumental in developing new chemical entities with potential biological activities (Abdel-Khalik et al., 2004).

Modes of Action of Pyridazinone Herbicides

A study investigating the modes of action of pyridazinone herbicides found that certain substituted pyridazinone compounds inhibit photosynthesis and the Hill reaction in plants. This inhibition accounts for the phytotoxicity observed with these compounds, suggesting their utility in herbicide development. Additionally, modifications to the molecular structure of these compounds can introduce new biological properties, such as resistance to metabolic detoxication in plants and interference with chloroplast development, opening avenues for the creation of more effective and selective agricultural chemicals (Hilton et al., 1969).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-4-15(22)19-14-7-8-17(21-20-14)26-10-16(23)18-12-6-5-11(24-2)9-13(12)25-3/h5-9H,4,10H2,1-3H3,(H,18,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUFYBHIDFWJHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4-Chlorophenyl)methyl]-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2916068.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2916073.png)

![2,4-dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-5-carboxamide](/img/structure/B2916075.png)

![N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2916080.png)

![(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol](/img/structure/B2916082.png)

![2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916087.png)

![5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916088.png)

![2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2916089.png)